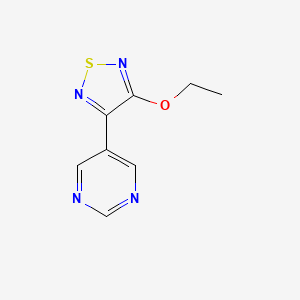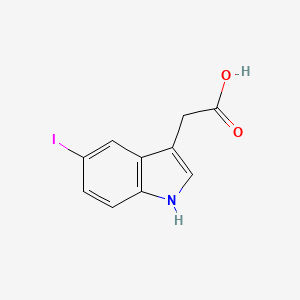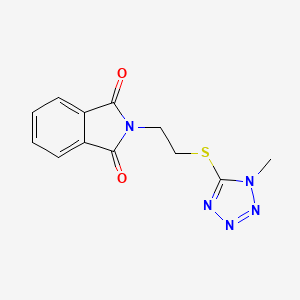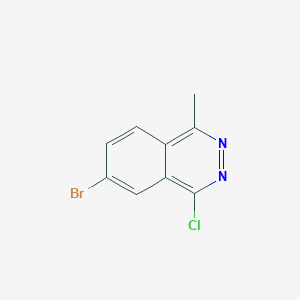
carbon monoxide;cobalt;triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “carbon monoxide;cobalt;triphenylphosphanium” is an organometallic complex that involves the coordination of carbon monoxide and triphenylphosphanium ligands to a cobalt center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;triphenylphosphanium typically involves the reaction of cobalt salts with triphenylphosphanium ligands in the presence of carbon monoxide. One common method is the reaction of cobalt(II) chloride with triphenylphosphanium in a carbon monoxide atmosphere. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under mild conditions.
Industrial Production Methods
Industrial production of such complexes often involves similar methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;cobalt;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(I) or cobalt(0) states.
Substitution: Ligands such as triphenylphosphanium can be substituted with other phosphines or nitrogen-based ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as triethylamine to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt(III) complexes, while reduction can produce cobalt(I) or cobalt(0) species. Substitution reactions result in the formation of new cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, carbon monoxide;cobalt;triphenylphosphanium is used as a catalyst in various organic transformations, including hydroformylation and carbonylation reactions. Its ability to activate carbon monoxide makes it valuable in the synthesis of aldehydes and ketones.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives have been explored for their potential in drug delivery and imaging. The coordination chemistry of cobalt with biologically relevant ligands is an area of ongoing research.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes that require the activation of carbon monoxide.
Mecanismo De Acción
The mechanism by which carbon monoxide;cobalt;triphenylphosphanium exerts its effects involves the coordination of carbon monoxide to the cobalt center. This coordination activates the carbon monoxide molecule, making it more reactive towards nucleophiles. The triphenylphosphanium ligands stabilize the cobalt center and facilitate the transfer of electrons during catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cobalt carbonyl complexes such as cobalt tetracarbonyl and cobalt nitrosotricarbonyl. These compounds also involve the coordination of carbon monoxide to a cobalt center but differ in the number and type of ligands.
Uniqueness
What sets carbon monoxide;cobalt;triphenylphosphanium apart is the presence of triphenylphosphanium ligands, which provide unique electronic and steric properties. These ligands enhance the stability and reactivity of the cobalt center, making the compound particularly effective in catalytic applications.
Conclusion
This compound is a versatile organometallic complex with significant applications in catalysis and material science. Its unique properties and reactivity make it a valuable compound in both academic research and industrial processes.
Propiedades
Fórmula molecular |
C43H32Co2O7P2+2 |
|---|---|
Peso molecular |
840.5 g/mol |
Nombre IUPAC |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.7CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7*1-2;;/h2*1-15H;;;;;;;;;/p+2 |
Clave InChI |
DMWBTMNIKGXJPX-UHFFFAOYSA-P |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
